molecular formula C12H15BrClNO4S B6989217 N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide

N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide

Cat. No.: B6989217
M. Wt: 384.67 g/mol
InChI Key: ACQIKPXJBNWHCF-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide is a complex organic compound characterized by the presence of bromine, chlorine, hydroxyl, cyclopropyl, methoxy, and ethanesulfonamide functional groups

Properties

IUPAC Name

N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO4S/c1-19-11(7-2-3-7)6-20(17,18)15-12-9(14)4-8(13)5-10(12)16/h4-5,7,11,15-16H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQIKPXJBNWHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS(=O)(=O)NC1=C(C=C(C=C1Cl)Br)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Halogenation: Introduction of bromine and chlorine atoms to the aromatic ring.

    Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

    Cyclopropylation: Formation of the cyclopropyl group.

    Methoxylation: Introduction of the methoxy group.

    Sulfonamidation: Formation of the ethanesulfonamide group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of halogenated aromatic rings.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated aromatic compounds.

Scientific Research Applications

N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-chloro-6-hydroxyphenyl)-2-cyclopropyl-2-methoxyethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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